Ethyl 2-bromo-5-cyano-3-methylphenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-methylphenylacetate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-cyano-3-methylphenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method is the bromination of 3-methylphenylacetonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-3-methylphenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 2-azido-5-cyano-3-methylphenylacetate or 2-thio-5-cyano-3-methylphenylacetate.
Reduction: 2-amino-5-cyano-3-methylphenylacetate.
Hydrolysis: 2-bromo-5-cyano-3-methylphenylacetic acid.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-methylphenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-cyano-3-methylphenylacetate depends on its specific application. In organic synthesis, it acts as a building block, undergoing various reactions to form more complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-bromo-5-cyano-3-methylphenylacetate can be compared with similar compounds such as:
Ethyl 2-bromo-3-cyano-5-methylphenylacetate: Similar structure but with different positions of the cyano and methyl groups.
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate: Contains a methoxy group instead of a methyl group.
Ethyl 2-bromo-5-cyano-3-chlorophenylacetate: Contains a chlorine atom instead of a methyl group.
These compounds share similar reactivity patterns but may exhibit different physical and chemical properties due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-11(15)6-10-5-9(7-14)4-8(2)12(10)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIKUPSTGUFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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